molecular formula C10H6F2N2S B1532069 6-(3,4-Difluorophenyl)pyridazine-3-thiol CAS No. 1692584-41-0

6-(3,4-Difluorophenyl)pyridazine-3-thiol

Cat. No.: B1532069
CAS No.: 1692584-41-0
M. Wt: 224.23 g/mol
InChI Key: YNRLTVYCERJSPF-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)pyridazine-3-thiol is a heterocyclic compound that contains a pyridazine ring substituted with a 3,4-difluorophenyl group and a thiol group at the 3-position. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agrochemicals.

Scientific Research Applications

6-(3,4-Difluorophenyl)pyridazine-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: It is used in the development of agrochemicals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Difluorophenyl)pyridazine-3-thiol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 3,4-Difluorophenyl Group: This step involves the coupling of the pyridazine ring with a 3,4-difluorophenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the pyridazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)pyridazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyridazine ring or the phenyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified pyridazine or phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)pyridazine-3-thiol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: It may interfere with signaling pathways related to cell growth and apoptosis, making it useful in cancer research.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Difluorophenyl)pyridazine-3-one: Similar structure but with a keto group instead of a thiol group.

    6-(3,4-Difluorophenyl)pyrimidine-3-thiol: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness

6-(3,4-Difluorophenyl)pyridazine-3-thiol is unique due to its specific substitution pattern and the presence of both fluorine and thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRLTVYCERJSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=S)C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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